7-Bromo-2-methyl-2H-indazole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2-methyl-2H-indazole-3-carbonitrile is a chemical compound belonging to the indazole family, which is characterized by a fused benzene and pyrazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile typically involves the bromination of 2-methylindazole followed by the introduction of a cyano group at the 3-position. One common method involves the reaction of 2-methylindazole with bromine in the presence of a suitable solvent to yield 7-bromo-2-methylindazole. This intermediate is then treated with a cyanating agent, such as cyanogen bromide, under controlled conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2-methyl-2H-indazole-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, KOH).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, THF).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetic acid).
Major Products:
Substitution: 7-Substituted-2-methyl-2H-indazole-3-carbonitrile derivatives.
Reduction: 7-Bromo-2-methyl-2H-indazole-3-amine.
Oxidation: 7-Bromo-2-methyl-2H-indazole-3-carboxylic acid.
Scientific Research Applications
Chemistry: 7-Bromo-2-methyl-2H-indazole-3-carbonitrile is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: Indazole derivatives are known for their biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile in biological systems involves its interaction with specific molecular targets. For instance, indazole derivatives can inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific derivative and its intended use .
Comparison with Similar Compounds
- 5-Bromo-2-methyl-2H-indazole-3-carbonitrile
- 7-Bromo-2,3-dimethyl-2H-indazole
Comparison: While these compounds share a similar core structure, variations in the position and type of substituents can lead to differences in their chemical reactivity and biological activity. For example, the presence of an additional methyl group in 7-Bromo-2,3-dimethyl-2H-indazole may affect its steric properties and, consequently, its interaction with biological targets .
Uniqueness: 7-Bromo-2-methyl-2H-indazole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
7-bromo-2-methylindazole-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3/c1-13-8(5-11)6-3-2-4-7(10)9(6)12-13/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUKUTKTSWQBGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC=C(C2=N1)Br)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.